molecular formula C20H44O4Si2 B015489 (-)-Methyl (3S)-3,5-Bis-{[tert-butyldimethylsilyl)oxy]}-2,2-dimethylpentanoate CAS No. 218614-13-2

(-)-Methyl (3S)-3,5-Bis-{[tert-butyldimethylsilyl)oxy]}-2,2-dimethylpentanoate

Cat. No. B015489
M. Wt: 404.7 g/mol
InChI Key: HYLBEYMVUAJSHM-INIZCTEOSA-N
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Description

The compound is a silyl ether derivative, which are often used as protective groups in organic synthesis . Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ethers, are known for their stability and resistance to hydrolysis, making them useful for protecting hydroxyl groups during chemical reactions .


Synthesis Analysis

While specific synthesis methods for this compound were not found, silyl ethers like TBDMS ethers are typically synthesized by reacting an alcohol with a silyl chloride in the presence of a base .


Chemical Reactions Analysis

Silyl ethers are typically stable under a variety of conditions, but can be deprotected (i.e., the silyl group can be removed) under acidic conditions or with fluoride ions .

properties

IUPAC Name

methyl (3S)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2,2-dimethylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H44O4Si2/c1-18(2,3)25(10,11)23-15-14-16(20(7,8)17(21)22-9)24-26(12,13)19(4,5)6/h16H,14-15H2,1-13H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLBEYMVUAJSHM-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC(C(C)(C)C(=O)OC)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OCC[C@@H](C(C)(C)C(=O)OC)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H44O4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450676
Record name FT-0671561
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Methyl (3S)-3,5-Bis-{[tert-butyldimethylsilyl)oxy]}-2,2-dimethylpentanoate

CAS RN

218614-13-2
Record name Methyl (3S)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2,2-dimethylpentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=218614-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name FT-0671561
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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